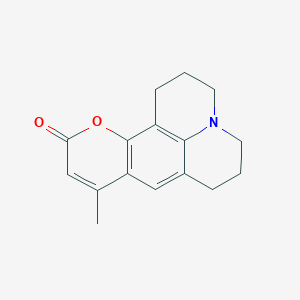

クマリン 102

概要

説明

Antioxidant Activity of Coumarin Derivatives

New coumarin derivatives have been synthesized and their antioxidant activities were evaluated using various methods, comparing them to ascorbic acid. The synthesis involved a series of reactions starting from 4-hydroxycoumarin and proceeding through several intermediates, with the final compounds showing promising antioxidant properties .

Synthesis of Benzylpyrazolyl Coumarin Derivatives

A green synthetic approach was used to create a library of benzylpyrazolyl coumarin derivatives. This one-pot, four-component reaction was facilitated by water and glacial acetic acid, yielding products with potential biological significance. The crystal structure of these compounds revealed strong intramolecular hydrogen bonds and other intermolecular interactions .

π-Expanded Coumarins

A novel class of π-expanded coumarins was synthesized through a one-pot reaction involving Suzuki coupling and visible light-driven electrocyclization. These compounds exhibit unique optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by modifying the functional groups .

Transition-Metal-Catalyzed Synthesis of Coumarins

Recent advances in the synthesis of coumarins have been highlighted, with a focus on transition-metal-catalyzed methodologies. These methods offer mild reaction conditions and have been instrumental in producing a variety of coumarin scaffolds found in biologically active compounds .

Novel Synthesis and Structural Analysis of Functionalized 4-Hydroxy Coumarins

A new short-step synthesis of functionalized coumarins has been developed, starting from an activated precursor. The structure of one such coumarin was confirmed by X-ray diffraction and compared with DFT calculations, providing insights into the molecular geometry .

Antifungal Activities and Quantum Chemical Studies of New Coumarins

Newly synthesized coumarins were tested for their antifungal activities and showed significant results. DFT calculations were performed to understand the molecular orbitals and spatial characteristics of these compounds .

Quantum Chemical Studies Complementing Coumarin Synthesis

The synthesis of new coumarins was complemented by quantum chemical studies using DFT calculations. These studies provided a detailed description of the molecular orbitals, aiding in the understanding of the compounds' properties .

Synthesis and Properties of Coumarin/Phenanthridine-Fused Heterocycles

Coumarin and phenanthridine-fused heterocycles were synthesized, exhibiting photochemical and thermochromic properties. These compounds change color in response to UV light or temperature, introducing a new class of light- and heat-sensitive materials .

Coumarin as a Versatile Scaffold for Bioactive Compounds

Coumarin is a versatile scaffold used in a variety of bioactive compounds. This review discusses the synthetic pathways and biological pathways of biosynthesis and metabolic transformations of coumarin derivatives, focusing on their role in neurodegenerative diseases .

V-shaped Bis-coumarins: Synthesis and Optical Properties

A new synthesis method for V-shaped bis-coumarins was developed, leading to compounds with strong absorption in the visible spectrum and displaying greenish-yellow fluorescence. The optical properties of these compounds can be modulated by structural changes and solvent effects .

科学的研究の応用

レーザー染料用途

クマリン 102: は、レーザー染料において高品質な化合物として使用されます。 様々な種類のレーザー機器で使用されており、これらの機器は、異なる実験ニーズに対応するために、様々な色と強度を生成する能力を持つため、科学研究に用いられています .

生化学における蛍光プローブ

この化合物は、生化学においてダイナミックな蛍光プローブとして機能し、研究者はこのプローブを使用して、生物学的プロセスをリアルタイムで追跡および可視化することができます。 これは、複雑な生化学的経路や相互作用を理解するために不可欠です .

環境モニタリング

This compound: 蛍光プローブは、環境汚染物質の検出に使用されます。 これらは、重金属やその他の汚染物質の存在を特定および測定することができ、環境保護活動に役立ちます .

病気の予防と診断

これらのプローブは、医療分野においても、病気の予防と診断に用いられています。 これらは、特定の病気の指標となる特定のイオンや分子を検出するために使用することができ、非侵襲的な診断ツールを提供します .

薬理学的研究

This compound: 誘導体は、様々な生物学的標的に結合する能力があるため、神経変性疾患、癌、炎症の治療薬の開発など、新たな薬理学的用途があります .

合成化学

この化合物は、クマリンの調製における新しい合成アプローチに関与しており、位置選択的合成やグリーンケミストリー手法など、より効率的で環境に優しい化学プロセスを作成するために重要です .

材料科学

材料科学において、This compoundは、電子工学、フォトニクス、その他の先端技術における潜在的な用途を持つ新しい材料の合成の一部です .

天然物合成

最後に、これは天然物の合成において役割を果たしており、その独特の化学構造は、自然界に見られる複雑な有機化合物を生成するために有利です .

作用機序

Target of Action

Coumarin 102, like other coumarin derivatives, has been found to have a promising role in the development of novel anticancer drugs . The primary targets of Coumarin 102 are likely to be cancer cells, where it may interact with various cellular components to exert its anticancer effects.

Mode of Action

Coumarin compounds are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This suggests that Coumarin 102 may interact with its targets, possibly through a similar mechanism, leading to changes in cellular function.

Biochemical Pathways

Coumarin 102, like other coumarins, is likely to affect several biochemical pathways. For instance, it may interfere with the coagulation process by decreasing the biological availability of vitamin K . Additionally, coumarin is metabolized by the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes, leading to hydroxylation .

Pharmacokinetics

It’s known that coumarin is metabolized by the cytochrome p450 enzyme system in the liver, leading to hydroxylation . The hydroxylated metabolite then undergoes phase II conjugation reactions. The addition of a glucuronic acid molecule to the hydroxylated metabolite forms a more water-soluble compound, which is readily excreted from the body in urine .

Result of Action

Given its potential role as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. More research is needed to fully understand the specific effects of Coumarin 102 at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Coumarin 102 may be influenced by various environmental factors. For instance, its fluorescence properties can be used in biochemical, environmental protection, and disease prevention applications . These properties may be affected by factors such as pH, temperature, and the presence of other molecules

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Coumarin 102, like other coumarins, plays a key role in biochemical reactions. It is particularly noted for its role as a fluorophore, used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

Coumarin 102 has been found to have various effects on cells. For instance, it has been reported to have anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Coumarin 102 is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are still being explored and understood.

Temporal Effects in Laboratory Settings

The effects of Coumarin 102 can change over time in laboratory settings. Studies have shown that it exhibits interesting photophysical properties depending on the fused coumarin ring systems . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Coumarin 102 is involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of Coumarin 102 within cells and tissues is a complex process that involves various transporters and binding proteins

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

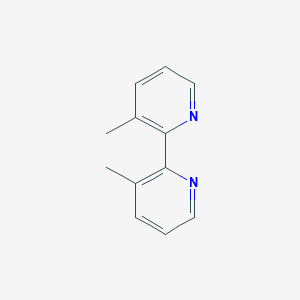

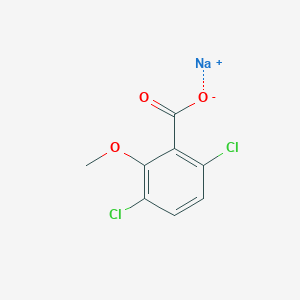

IUPAC Name |

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMPURWMSJENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068293 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 102 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

41267-76-9 | |

| Record name | 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41267-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M1GI783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

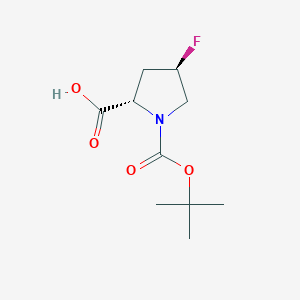

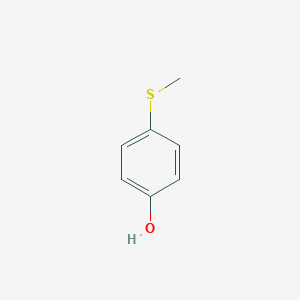

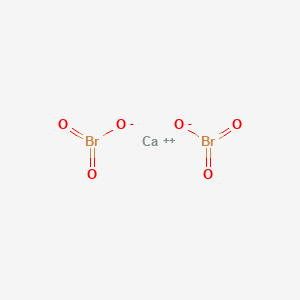

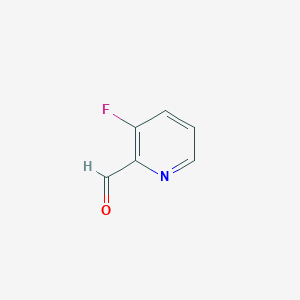

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Coumarin 102?

A1: Coumarin 102 has the molecular formula C18H18N2O2 and a molecular weight of 294.34 g/mol. []

Q2: What are the key spectroscopic features of Coumarin 102?

A2: Coumarin 102 exhibits strong absorbance in the UV-Vis region, with its absorption maximum influenced by solvent polarity. [] Its fluorescence emission is also sensitive to solvent polarity and hydrogen bonding interactions. [] The spectral shifts associated with these interactions provide valuable insights into its solvation dynamics and excited-state behavior. [, ]

Q3: How does Coumarin 102 behave in different solvent environments?

A3: Coumarin 102 exhibits solvatochromism, meaning its absorption and emission spectra shift depending on the solvent polarity. [, ] For instance, its absorption maximum redshifts (shifts to longer wavelengths) in more polar solvents. This sensitivity makes it a useful probe for studying solvation dynamics and local polarity in various media, including ionic liquids like [BMIM][BF4]. []

Q4: Does Coumarin 102 form hydrogen bonds with solvents?

A4: Yes, Coumarin 102 can form hydrogen bonds with protic solvents. Theoretical calculations and experimental observations suggest that its carbonyl oxygen atom acts as a hydrogen bond acceptor. [, , ] The strength of these hydrogen bonds can influence its photophysical properties, particularly fluorescence emission. [, , ]

Q5: How does aggregation affect the fluorescence of Coumarin 102?

A6: In solid PMMA matrices, Coumarin 102 exhibits concentration quenching, where its fluorescence intensity decreases with increasing concentration. [] This quenching effect is attributed to intermolecular interactions between Coumarin 102 molecules, highlighting the importance of controlling its concentration for optimal fluorescence output.

Q6: Can Coumarin 102 be used to detect specific ions?

A7: While not directly a sensor for specific ions, Coumarin 102's encapsulation within Cu(II) ion-sensitive polymeric micelles showcases a potential application in controlled release systems. The micelles, formed by the phenylthiosemicarbazone-based block copolymer p(DMA-b-PVHC), swell upon binding Cu(II) ions, triggering the release of encapsulated Coumarin 102. []

Q7: How is Coumarin 102 used in the study of photoinduced electron transfer (PET)?

A8: Coumarin 102 serves as a model acceptor molecule in studies investigating PET processes. [, , ] Its fluorescence is quenched upon electron transfer from a donor molecule, allowing researchers to study the kinetics and influencing factors of PET. Studies using Coumarin 102 have revealed the crucial role of hydrogen bonding in modulating PET efficiency. [, , ]

Q8: How is computational chemistry used to study Coumarin 102?

A9: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have provided valuable insights into the electronic structure, spectroscopic properties, and excited-state behavior of Coumarin 102. [, , , , , ] These methods help interpret experimental observations and provide a deeper understanding of its photophysical properties and interactions with its environment.

Q9: What do molecular dynamics (MD) simulations reveal about Coumarin 102?

A10: MD simulations, particularly when combined with TDSS calculations, contribute significantly to understanding the dynamic behavior of Coumarin 102 in various environments. [, ] These simulations help unravel the interplay between the probe's charge distribution and the surrounding medium, elucidating the complexities of solvation dynamics and intermolecular interactions.

Q10: What are potential future directions for research on Coumarin 102?

A10: Future research could explore:

- Further development of Coumarin 102 derivatives with improved photostability and emission depletion efficiency for enhanced performance in STED microscopy [].

- Investigating its potential in developing novel drug delivery systems based on stimuli-responsive polymers and exploring its interactions with biological systems [, ].

- Combining experimental and computational approaches to achieve a more comprehensive understanding of its excited-state dynamics, particularly in complex environments relevant to biological systems [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)